2-{2-[(2,6-Dimethyloxan-4-yl)amino]ethoxy}ethan-1-ol 2-{2-[(2,6-Dimethyloxan-4-yl)amino]ethoxy}ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17768929
InChI: InChI=1S/C11H23NO3/c1-9-7-11(8-10(2)15-9)12-3-5-14-6-4-13/h9-13H,3-8H2,1-2H3
SMILES:
Molecular Formula: C11H23NO3
Molecular Weight: 217.31 g/mol

2-{2-[(2,6-Dimethyloxan-4-yl)amino]ethoxy}ethan-1-ol

CAS No.:

Cat. No.: VC17768929

Molecular Formula: C11H23NO3

Molecular Weight: 217.31 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[(2,6-Dimethyloxan-4-yl)amino]ethoxy}ethan-1-ol -

Specification

Molecular Formula C11H23NO3
Molecular Weight 217.31 g/mol
IUPAC Name 2-[2-[(2,6-dimethyloxan-4-yl)amino]ethoxy]ethanol
Standard InChI InChI=1S/C11H23NO3/c1-9-7-11(8-10(2)15-9)12-3-5-14-6-4-13/h9-13H,3-8H2,1-2H3
Standard InChI Key NCSQGVIJZPJBPS-UHFFFAOYSA-N
Canonical SMILES CC1CC(CC(O1)C)NCCOCCO

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 2-[2-[(2,6-dimethyloxan-4-yl)amino]ethoxy]ethanol, reflects its core structure:

  • A 2,6-dimethyloxane (tetrahydropyran) ring substituted at the 4-position with an amino group.

  • An ethoxyethanol chain (-O-CH2-CH2-OH) linked via an ether bond to the amino group.

Molecular Formula and Key Properties

PropertyValueSource
Molecular FormulaC11H23NO3
Molecular Weight217.31 g/mol
Canonical SMILESCC1CC(CC(O1)C)NCCOCCO
Topological Polar Surface Area64.7 Ų

The compound’s logP value of -1.73 indicates high hydrophilicity, while its vapor pressure of 0.0±1.1 mmHg at 25°C suggests low volatility. The tetrahydropyran ring enhances conformational rigidity, potentially improving binding affinity in biochemical contexts.

Synthesis and Optimization

Reaction Pathways

Synthesis typically involves nucleophilic substitution between 2,6-dimethyloxan-4-amine and ethoxyethanol derivatives. Key steps include:

  • Amination: Reacting 2,6-dimethyloxan-4-amine with 2-chloroethoxyethanol in acetonitrile under reflux.

  • Catalysis: Using Lewis acids (e.g., AlCl3) or carbonates (e.g., Li2CO3) to accelerate ether bond formation .

  • Purification: Extraction with toluene or diisopropyl ether, followed by vacuum distillation .

A patent-pending method for analogous compounds achieves >80% yield and >99% purity via:

  • Solvent optimization: Benzene or toluene for improved phase separation.

  • Catalyst selection: Li2CO3 reduces side reactions compared to traditional AlCl3 .

Synthetic Challenges

  • Byproduct formation: Competing reactions at the hydroxyl or amino groups necessitate strict temperature control (60–80°C) .

  • Moisture sensitivity: The amino group requires anhydrous conditions to prevent hydrolysis.

Physicochemical Properties

Thermal Stability

  • Boiling Point: Estimated at 253.8±20.0°C (extrapolated from similar ethoxyethanol derivatives) .

  • Flash Point: 107.3±21.8°C, classifying it as combustible .

Solubility and Reactivity

  • Water solubility: High due to polar ether and hydroxyl groups.

  • Organic solvents: Miscible with DMSO, acetonitrile, and ethanol.

  • pH sensitivity: The amino group (pKa ~10.5) protonates under acidic conditions, altering solubility.

Comparative Analysis

vs. 2-(2-(Dimethylamino)ethoxy)ethanol

Property2-{2-[(2,6-Dimethyloxan-4-yl)amino]ethoxy}ethan-1-ol2-(2-(Dimethylamino)ethoxy)ethanol
Molecular Weight217.31 g/mol147.22 g/mol
logP-1.73-0.89
ApplicationPROTAC linkers, surfactantsCorrosion inhibitors

The dimethyloxane ring in the target compound enhances steric hindrance, reducing nonspecific binding compared to linear analogs.

vs. 2,2-Diethoxyethanol

While 2,2-diethoxyethanol lacks an amino group, both compounds share:

  • Ether synthesis protocols: Catalytic Li2CO3 and solvent extraction .

  • High boiling points: Facilitating use in high-temperature reactions.

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